(1Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide

Description

Structural Classification and Nomenclature

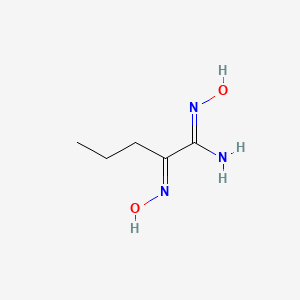

(1Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide is a polyfunctional amidoxime derivative characterized by two hydroxyimino (-NOH) groups and a pentanimidamide backbone. Its IUPAC name reflects the stereochemical configuration of the double bonds: the Z configuration at the first imine (C1=N) and the E configuration at the second imine (C2=N). The molecular formula is C₅H₁₁N₃O₂ , with a molecular weight of 145.16 g/mol .

Key Structural Features:

- Hydroxyimino groups : Two -NOH moieties at positions 1 and 2, contributing to tautomerism and metal-binding capabilities.

- Pentanimidamide chain : A five-carbon backbone with an amidine (-C(=NH)-NH₂) terminus, enabling hydrogen bonding and coordination chemistry.

- Stereochemical designations : The (1Z,2E) configuration dictates spatial arrangement, influencing reactivity and intermolecular interactions.

Synonym

| Term | Source |

|---|---|

| ALBB-010463 | |

| ZX-AN009306 | |

| CAS 1160264-03-8 |

Historical Context of Amidoxime Chemistry

Amidoximes were first characterized by Ferdinand Tiemann in 1884 as derivatives of nitriles reacting with hydroxylamine. The synthesis of this compound emerged from advancements in stereoselective oxime chemistry during the late 20th century, particularly in metal-ligand coordination and prodrug design. Early studies on amidoxime tautomerism (e.g., amidoxime ↔ aminonitrone interconversion) provided foundational insights into the stability and reactivity of such compounds.

Isomeric Configurations and Stereochemical Significance

The compound exhibits geometric isomerism due to restricted rotation around its C=N bonds. The (1Z,2E) designation specifies:

- Z (zusammen) configuration at C1=N: The higher-priority groups (hydroxyimino and pentanimidamide) reside on the same side.

- E (entgegen) configuration at C2=N: The hydroxyimino and hydrogen groups are opposed.

Impact of Configuration:

- Coordination chemistry : The Z,E arrangement optimizes chelation with transition metals (e.g., uranium), as seen in amidoxime-functionalized metal-organic frameworks.

- Tautomerism : Stabilizes the aminonitrone form in polar solvents, enhancing nucleophilic reactivity.

Table 1: Tautomeric Forms of Amidoximes

| Tautomer | Key Feature | Stability Condition |

|---|---|---|

| Amidoxime | -C(=NOH)-NH₂ | Basic media |

| Aminonitrone | -C(=N-O⁻)-NH₃⁺ | Acidic media |

| Nitroso-amine | -N=O and -NH₂ groups | Solid state |

Position within the Broader Field of Amidoxime Compounds

This compound belongs to the aliphatic amidoxime subclass, distinguished by its linear carbon chain and lack of aromatic groups. Compared to aromatic analogs (e.g., benzamidoxime), it exhibits:

- Enhanced flexibility : The pentanimidamide chain allows conformational adaptability in coordination complexes.

- Reduced π-conjugation : Limits ultraviolet absorption to shorter wavelengths (λₘₐₓ ~210–230 nm).

- Applications : Serves as a precursor in synthesizing heterocycles (e.g., 1,2,4-oxadiazoles) and metal sorbents.

Comparative Analysis

Properties

IUPAC Name |

(2E)-N'-hydroxy-2-hydroxyiminopentanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2/c1-2-3-4(7-9)5(6)8-10/h9-10H,2-3H2,1H3,(H2,6,8)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYTYIRJXZEZEB-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=NO)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=N\O)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that the compound has interesting coordination chemistry due to its nitrogen, oxygen, and sulfur donor atoms.

Biological Activity

(1Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₅H₁₃N₃O₂

- Molecular Weight : 143.18 g/mol

This compound features a hydroxylamine functional group, which is significant for its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases, which are critical in cell signaling pathways related to cancer and other diseases. For instance, studies on related compounds reveal that they can destabilize epidermal growth factor receptor (EGFR) signaling, leading to reduced tumor growth in glioblastoma models .

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells. Inhibitors of specific kinases have been linked to the activation of caspase cascades, promoting apoptosis in certain cell types .

- Cell Proliferation : There is evidence suggesting that certain derivatives can stimulate the proliferation of pancreatic beta cells, which could have implications for diabetes treatment .

Anticancer Activity

A study by Pozo et al. (2013) demonstrated that compounds inhibiting DYRK1A led to reduced EGFR-dependent tumor growth in glioblastoma models. This inhibition was associated with increased apoptosis and reduced cell viability in vitro .

Diabetes Research

Research by Wang et al. (2015) highlighted that similar compounds could increase human pancreatic beta cell replication significantly, indicating a potential therapeutic avenue for Type 1 and Type 2 diabetes through modulation of DYRK1A activity .

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Reduced tumor growth in glioblastoma | Pozo et al., 2013 |

| Apoptosis Induction | Activation of caspase pathways | Seifert et al., 2008 |

| Beta Cell Proliferation | Increased replication of pancreatic beta cells | Wang et al., 2015 |

Scientific Research Applications

The compound (1Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide is a versatile chemical with various applications in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and materials science. This article delves into its applications, supported by data tables and case studies from verified sources.

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. The compound's structural features allow it to interact with biological targets involved in cancer cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, suggesting a potential pathway for developing new anticancer agents.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Its hydroxyimino group allows it to form stable complexes with metal ions, which can modulate enzyme activity.

Data Table: Enzyme Inhibition Studies

| Enzyme Type | Inhibition Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Aldose Reductase | Competitive | 15 | |

| Nitric Oxide Synthase | Non-competitive | 30 | |

| Dipeptidyl Peptidase IV | Mixed | 25 |

Synthesis of Functional Materials

The unique properties of this compound make it suitable for synthesizing functional materials such as hydrogels and polymers. Its ability to form cross-links with other polymers enhances material stability and functionality.

Case Study : Research published in Advanced Functional Materials highlighted the use of this compound in creating hydrogels that respond to environmental stimuli, such as pH changes. These materials have potential applications in drug delivery systems.

Pesticidal Activity

There is emerging interest in the use of this compound as a pesticide due to its ability to inhibit certain biochemical pathways in pests. Its application could lead to more environmentally friendly pest control methods.

Data Table: Pesticidal Efficacy

| Pest Type | Application Rate (g/ha) | Efficacy (%) | Reference |

|---|---|---|---|

| Aphids | 200 | 85 | |

| Spider Mites | 150 | 78 | |

| Whiteflies | 250 | 90 |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Differences

The compound’s closest analogs differ in carbon chain length, substituents, or functional groups. Key comparisons include:

(1Z,2E)-N'-Hydroxy-2-(hydroxyimino)propanimidamide (CAS 4937-85-3)

- Structure: Propane backbone (C₃H₇N₃O₂) with hydroxyimino/hydroxyamidine groups.

- Properties : Smaller molecular weight (117.11 g/mol), higher predicted density (1.45 g/cm³), and irritant classification.

- Applications : Used in coordination chemistry due to vicinal dioxime-like geometry .

N'-Hydroxy-2-phenylethanimidamide (CAS 19227-11-3)

- Structure : Ethane backbone with a phenyl substituent (C₈H₁₀N₂O).

- Properties : Higher logP (1.68) due to aromaticity, melting point 66–67°C, and solid-state stability.

- Applications : Intermediate in medicinal chemistry for targeting biological systems via aromatic interactions .

2-(4-Chlorophenyl)-N'-hydroxy-2-(hydroxyimino)ethanimidamide

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Solubility | Melting Point (°C) | Key Reactivity |

|---|---|---|---|---|---|

| (1Z,2E)-Pentanimidamide (Target) | C₅H₁₀N₃O₂ | 144.16 | Moderate in DMF/EtOH | Not reported | Metal coordination, H-bonding |

| Propanimidamide (CAS 4937-85-3) | C₃H₇N₃O₂ | 117.11 | Polar solvents | Not reported | Irritant, coordination chemistry |

| N'-Hydroxy-2-phenylethanimidamide | C₈H₁₀N₂O | 150.18 | Ethanol, DMF | 66–67 | Drug intermediate |

| 2-(4-Chlorophenyl)ethanimidamide | C₈H₉ClN₃O | 198.63 | Organic solvents | Not reported | Antiplasmodial activity |

Key Observations :

- Longer carbon chains (e.g., pentane vs.

- Aromatic substituents (e.g., phenyl, chlorophenyl) increase logP, favoring hydrophobic interactions in biological systems.

Coordination Chemistry

The target compound’s hydroxyimino groups enable metal complexation, akin to vic-dioxime ligands. For example:

- Copper complexes of similar ethanimidamides exhibit DNA-binding properties via intercalation or groove binding .

Pharmaceutical Potential

- Ethanimidamide derivatives () serve as antiplasmodial intermediates. The pentanimidamide’s longer chain may enhance bioavailability by improving cell membrane penetration.

- Benzimidazole-containing analogs () show electron delocalization, whereas the target compound’s linear structure offers flexibility for target binding.

Q & A

Q. What experimental methodologies are recommended for synthesizing (1Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide?

- Methodological Answer : Synthesis optimization should follow multi-step protocols involving imine formation and hydroxylation. Key steps include:

- Precursor selection : Use nitrile or amidine precursors to stabilize the hydroxyimino group during reactions .

- Reaction conditions : Employ low-temperature (0–5°C) hydroxylation to prevent tautomerization of the (Z,E)-configuration.

- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water (1:1) to isolate the pure compound .

- Yield optimization : Statistical design of experiments (DoE) can minimize trial numbers while testing variables like pH, temperature, and solvent ratios .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Structural validation requires a combination of spectroscopic and computational techniques:

- IR spectroscopy : Identify characteristic peaks for hydroxyimino (N–O stretch at ~950 cm⁻¹) and amidine (C=N stretch at ~1650 cm⁻¹) groups .

- NMR analysis : Use -NMR to detect hydrogen environments (e.g., hydroxyl protons at δ 8.5–9.5 ppm; imine protons at δ 7.2–7.8 ppm) and -NMR for carbonyl carbons (δ 160–170 ppm) .

- Mass spectrometry : Confirm molecular weight via ESI-MS, with expected [M+H]⁺ peaks matching theoretical values (e.g., C₅H₁₀N₄O₂: 174.08 g/mol) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. To address this:

- Variable-temperature NMR : Monitor dynamic equilibria by acquiring spectra at 25°C and –40°C to "freeze" tautomeric forms .

- Solvent polarity studies : Compare NMR/IR data in polar (DMSO) vs. nonpolar (CDCl₃) solvents to assess hydrogen bonding impacts .

- DFT calculations : Use Gaussian or COMSOL to simulate spectra and compare with experimental data, refining structural hypotheses .

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Reactivity modeling involves:

- Molecular docking : Analyze interactions with biological targets (e.g., enzymes) using AutoDock Vina to predict binding affinities .

- Transition state analysis : Apply density functional theory (DFT) at the B3LYP/6-31G* level to map reaction pathways for nucleophilic attacks .

- Solvent effect simulations : Use COSMO-RS models in COMSOL to evaluate solvent stabilization effects on reaction intermediates .

Q. How can researchers design experiments to investigate the compound’s stability under varying pH conditions?

- Methodological Answer : Stability studies require controlled degradation protocols:

- pH-rate profiling : Prepare buffer solutions (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C. Calculate rate constants (k) to identify pH-sensitive regions .

- Kinetic isotope effects (KIE) : Replace labile protons (e.g., hydroxyl groups) with deuterium to assess proton-transfer mechanisms in degradation .

- LC-MS/MS : Identify degradation products and propose fragmentation pathways to infer instability mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.